Journal Name:Chemical Science
Journal ISSN:2041-6520
IF:7.6
Journal Website:https://pubs.rsc.org/en/journals/journalissues/sc
Year of Origin:2010
Publisher:Royal Society of Chemistry
Number of Articles Per Year:1413
Publishing Cycle:
OA or Not:Not
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02613B
Transition metal-based charge-transfer complexes represent a broad class of inorganic compounds with diverse photochemical applications. Charge-transfer complexes based on earth-abundant elements have been of increasing interest, particularly the canonical [Fe(bpy)3]2+. Photoexcitation into the singlet metal–ligand charge transfer (1MLCT) state is followed by relaxation first to the ligand-field manifold and then to the ground state. While these dynamics have been well-studied, processes within the MLCT manifold that facilitate and/or compete with relaxation have been more elusive. We applied ultrafast two-dimensional electronic spectroscopy (2DES) to disentangle the dynamics immediately following MLCT excitation of this compound. First, dynamics ascribed to relaxation out of the initially formed 1MLCT state was found to correlate with the inertial response time of the solvent. Second, the additional dimension of the 2D spectra revealed a peak consistent with a ∼20 fs 1MLCT → 3MLCT intersystem crossing process. These two observations indicate that the complex simultaneously undergoes intersystem crossing and direct conversion to ligand-field state(s). Resolution of these parallel pathways in this prototypical earth-abundant complex highlights the ability of 2DES to deconvolve the otherwise obscured excited-state dynamics of charge-transfer complexes.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02581K
We introduce FENNIX (Force-Field-Enhanced Neural Network InteraXions), a hybrid approach between machine-learning and force-fields. We leverage state-of-the-art equivariant neural networks to predict local energy contributions and multiple atom-in-molecule properties that are then used as geometry-dependent parameters for physically-motivated energy terms which account for long-range electrostatics and dispersion. Using high-accuracy ab initio data (small organic molecules/dimers), we trained a first version of the model. Exhibiting accurate gas-phase energy predictions, FENNIX is transferable to the condensed phase. It is able to produce stable Molecular Dynamics simulations, including nuclear quantum effects, for water predicting accurate liquid properties. The extrapolating power of the hybrid physically-driven machine learning FENNIX approach is exemplified by computing: (i) the solvated alanine dipeptide free energy landscape; (ii) the reactive dissociation of small molecules.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04888H
Reported herein is the ligand-enabled gold-catalyzed alkenylation and arylation of phosphorothioates using alkenyl and aryl iodides. Mechanistic studies revealed a crucial role of the in situ generated Ag–sulfur complex, which undergoes a facile transmetalation with the Au(III) intermediate, thereby leading to the successful realization of the present reaction. Moreover, for the first time, the alkenylation of phosphoroselenoates under gold redox catalysis has been presented.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04001A
Simple and efficient designs that enable a wide range of phosphorescence emission in organic materials have ignited scientific interest across diverse fields. One particularly promising approach is the cocrystallization strategy, where organic cocrystals are ingeniously formed through relatively weaker and dynamic non-covalent interactions. In our present study, we push the boundaries further by extending this cocrystal strategy to incorporate donor–acceptor components, stabilized by various halogen bonding interactions. This non-covalent complexation triggers ambient, charge-transfer phosphorescence (3CT), which can be precisely tuned across a broad spectrum by a modular selection of components with distinct electronic characteristics. At the core of our investigation lies the electron-deficient phosphor, pyromellitic diimide, which, upon complexation with different donors based on their electron-donating strength, manifests a striking array of phosphorescence emission from CT triplet states, spanning from green to yellow to reddish orange accompanied by noteworthy quantum yields. Through a systematic exploration of the electronic properties using spectroscopic studies and molecular organization through single-crystal X-ray diffraction, we decisively establish the molecular origin of the observed phosphorescence. Notably, our work presents, for the first time, an elegant demonstration of tunable 3CT phosphorescence emission in intermolecular donor–acceptor systems, highlighting their immense significance in the quest for efficient organic phosphors.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC05179J
De novo encapsulation is a prevalent method to prepare composite materials where the structure-tunable metal nanoparticles (NPs) are holistically coated with metal–organic frameworks (MOFs). This method has been demonstrated to have promise in various fields but the extensive application of this approach is still challenging. This study proposed, for the first time, leveraging a specific surface-energy-dominated (SED) mechanism to achieve a highly efficient synthetic strategy for de novo NP encapsulation. The generality of this strategy is proved in applying to various MOFs, reaction conditions and the use of capping agents. By applying the strategy, Pd NPs with different morphologies are encapsulated in UiO-67, which is prone to self-assembly without coating, and an interesting enhancement is investigated in the selective semihydrogenation of alkynes on different Pd surfaces. These results demonstrate that the control of surface energy is a feasible method for efficient NP encapsulation which sheds light on the rational design of MOF-based composites for future applications.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04447E
The addition of an amine group to a heteroaromatic system is a challenging synthetic process, yet it is an essential one in the development of many bioactive molecules. Here, we report an alternative method for the synthesis of 3-amino quinolin-2(1H)-one that overcomes the limitations of traditional methods by editing the molecular skeleton via a cascade C–N bond formation and denitrogenation process. We used TMSN3 as an aminating agent and a wide variety of 3-ylideneoxindoles as synthetic precursors for the quinolin-2(1H)-one backbone, which demonstrates remarkable tolerance of sensitive functional groups. The control experiments showed that the triazoline intermediate plays a significant role in the formation of the product. The spectroscopic investigation further defined the potential reaction pathways.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04136K
The interface defects of core–shell colloidal quantum dots (QDs) affect their optoelectronic properties and charge transport characteristics. However, the limited available strategies pose challenges in the comprehensive control of these interface defects. Herein, we introduce a versatile strategy that effectively addresses both surface and interface defects in QDs through simple post-synthesis treatment. Through the combination of fine chemical etching methods and spectroscopic analysis, we have revealed that halogens can diffuse within the crystal structure at elevated temperatures, acting as “repairmen” to rectify oxidation and significantly reducing interface defects within the QDs. Under the guidance of this protocol, InP core/shell QDs were synthesized by a hydrofluoric acid-free method with a full width at half-maximum of 37.0 nm and an absolute quantum yield of 86%. To further underscore the generality of this strategy, we successfully applied it to CdSe core/shell QDs as well. These findings provide fundamental insights into interface defect engineering and contribute to the advancement of innovative solutions for semiconductor nanomaterials.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03623E
Achieving a circular plastics economy is one of our greatest environmental challenges, yet conventional mechanical recycling remains inadequate for thermoplastics and incompatible with thermosets. The next generation of plastic materials will be designed with the capacity for degradation and recycling at end-of-use. To address this opportunity in the burgeoning technologies of 3D printing and photolithography, we report a modular system for the production of degradable and recyclable thermosets via photopolymerization. The polyurethane backbone imparts robust, elastic, and tunable mechanical properties, while the use of hemiacetal ester linkages allows for facile degradation under mild acid. The synthetic design based on hemiacetal esters enables simple purification to regenerate a functional polyurethane diol.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04725C
Al0 is widely used as a sacrificial anode in organic electrosynthesis. However, there remains a notable knowledge gap in the understanding of Al anode interface chemistry under electrolysis conditions. We hypothesize that Al interfacial chemistry plays a pivotal role in the discernible bias observed in solvent selections for reductive electrosynthesis. The majority of existing methodologies that employ an Al sacrificial anode use N,N-dimethylformamide (DMF) as the preferred solvent, with only isolated examples of ethereal solvents such as tetrahydrofuran (THF). Given the crucial role of the solvent in determining the efficiency and selectivity of an organic reaction, limitations on solvent choice could significantly hinder substrate reactivity and impede the desired transformations. In this study, we aim to understand the Al metal interfaces and manipulate them to improve the performance of an Al sacrificial anode in THF-based electrolytes. We have discovered that the presence of halide ions (Cl−, Br−, I−) in the electrolyte is crucial for efficient Al stripping. By incorporating halide additive, we achieve bulk Al stripping in THF-based electrolytes and successfully improve the cell potentials of electrochemically driven reductive methodologies. This study will encourage the use of ethereal solvents in systems using Al sacrificial anodes and guide future endeavors in optimizing electrolytes for reductive electrosynthesis.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04453J
In heme enzymes, such as members of the dye-decolorising peroxidase (DyP) family, the formation of the highly oxidising catalytic Fe(IV)-oxo intermediates following reaction with hydrogen peroxide can lead to free radical migration (hole hopping) from the heme to form cationic tyrosine and/or tryptophan radicals. These species are highly oxidising (∼1 V vs. NHE) and under certain circumstances can catalyse the oxidation of organic substrates. Factors that govern which specific tyrosine or tryptophan the free radical migrates to in heme enzymes are not well understood, although in the case of tyrosyl radical formation the nearby proximity of a proton acceptor is a recognised facilitating factor. By using an A-type member of the DyP family (DtpAa) as an exemplar, we combine protein engineering, X-ray crystallography, hole-hopping calculations, EPR spectroscopy and kinetic modelling to provide compelling new insights into the control of radical migration pathways following reaction of the heme with hydrogen peroxide. We demonstrate that the presence of a tryptophan/tyrosine dyad motif displaying a T-shaped orientation of aromatic rings on the proximal side of the heme dominates the radical migration landscape in wild-type DtpAa and continues to do so following the rational engineering into DtpAa of a previously identified radical migration pathway in an A-type homolog on the distal side of the heme. Only on disrupting the proximal dyad, through removal of an oxygen atom, does the radical migration pathway then switch to the engineered distal pathway to form the desired tyrosyl radical. Implications for protein design and biocatalysis are discussed.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03609J
Rates of chemical reactions typically accelerate as the temperature rises, following the Arrhenius law. However, electron transfer reactions may exhibit weak temperature dependence or counterintuitive behavior, known as anti-Arrhenius behavior, wherein reaction rates decrease as temperature increases. Solvent reorganization energy and torsion-induced changes in electronic couplings could contribute to this unusual behavior, but how each contributes to the overall temperature dependence is unclear. One can decelerate the charge recombination process in photogenerated radical pairs or charge-separated states by harnessing this often-overlooked phenomenon. This means that we could achieve long-lived radical pairs without relying on conventional cooling. Using a series of homo molecular dimers, we showed that the degree of torsional hindrance dictates temperature-dependent torsion-induced changes in electronic coupling and, therefore, charge recombination rates. The overall temperature dependence is controlled by how changes in electronic coupling and the temperature-dependent solvent reorganization energy contribute to the rates of charge recombination. Our findings pave the way for rationally designing molecules that exhibit anti-Arrhenius behavior to slow down charge recombination, opening possibilities for applications in energy-related and quantum information technologies.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03991A
Cages are macrocyclic structures with an intrinsic internal cavity that support applications in separations, sensing and catalysis. These materials can be synthesised via self-assembly of organic or metal–organic building blocks. Their bottom-up synthesis and the diversity in building block chemistry allows for fine-tuning of their shape and properties towards a target property. However, it is not straightforward to predict the outcome of self-assembly, and, thus, the structures that are practically accessible during synthesis. Indeed, such a prediction becomes more difficult as problems related to the flexibility of the building blocks or increased combinatorics lead to a higher level of complexity and increased computational costs. Molecular models, and their coarse-graining into simplified representations, may be very useful to this end. Here, we develop a minimalistic toy model of cage-like molecules to explore the stable space of different cage topologies based on a few fundamental geometric building block parameters. Our results capture, despite the simplifications of the model, known geometrical design rules in synthetic cage molecules and uncover the role of building block coordination number and flexibility on the stability of cage topologies. This leads to a large-scale and systematic exploration of design principles, generating data that we expect could be analysed through expandable approaches towards the rational design of self-assembled porous architectures.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03665K
In molecular dimers that undergo intramolecular singlet fission (iSF), efficient iSF is typically accompanied by triplet pair annihilation at rates which prohibit effective triplet harvesting. Collisional triplet pair separation and intramolecular separation by hopping to additional sites in extended oligomers are both strategies that have been reported to be effective for acene based iSF materials in the literature. Herein, a family of highly soluble diphenylhexatriene (DPH) oligomers were synthesized and investigated using transient absorption spectroscopy to determine whether these approaches can be applied to the non-acene singlet fission chromophore, DPH. While iSF proceeds rapidly for all three new materials, neither concentration nor oligomer size result in significantly enhanced triplet pair lifetime relative to the dilute dimer case. These null results indicate the fallibility of the collisional separation and oligomerisation strategies.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02867D
Formaldehyde is a pollutant and human metabolite that is toxic at high concentrations. Biological studies on formaldehyde are hindered by its high reactivity and volatility, which make it challenging to deliver quantitatively to cells. Here, we describe the development and validation of a set of N-acyloxymethyl-phthalimides as cell-relevant formaldehyde delivery agents. These esterase-sensitive compounds were similarly or less inhibitory to human cancer cell growth than free formaldehyde but the lead compound increased intracellular formaldehyde concentrations, increased cellular levels of thymidine derivatives (implying increased formaldehyde-mediated carbon metabolism), induced formation of cellular DNA-protein cross-links and induced cell death in pancreatic cancer cells. Overall, our N-acyloxymethyl-phthalimides and control compounds provide an accessible and broadly applicable chemical toolkit for formaldehyde biological research and have potential as cancer therapeutics.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04724E
The participation of the surfaces of colloidal semiconductor nanocrystal quantum dots (QDs) in QD-mediated photocatalytic reactions is an important factor that distinguishes QDs from other photosensitizers (e.g. transition metal complexes or organic dyes). Here, we probe nucleophilic and radical reactivity of surface sulfides and selenides of metal chalcogenide (CdSe, CdS, ZnSe, and PbS) QDs using chemical reactions and NMR spectroscopy. Additionally, the high sensitivity of EPR spectroscopy is adapted to study these surface-centered reactions through the use of spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) under photoexcitation and thermal conditions. We demonstrate that DMPO likely adds to CdSe QD surfaces under thermal conditions by a nucleophilic mechanism in which the surface chalcogenides add to the double bond, followed by further oxidation of the surface-bound product. In contrast, CdS QDs more readily form surface sulfur-centered radicals that can perform reactions including alkene isomerization. These results indicate that QD surfaces should be an important consideration for the design of photocatalysis beyond simply tuning QD semiconductor band gaps.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02782A
Human papillomavirus (HPV) infections account for nearly all cervical cancer cases, which is the fourth most common cancer in women worldwide. High-risk variants, including HPV16, drive tumorigenesis in part by promoting the degradation of the tumor suppressor p53. This degradation is mediated by the HPV early protein 6 (E6), which recruits the E3 ubiquitin ligase E6AP and redirects its activity towards ubiquitinating p53. Targeting the protein interaction interface between HPV E6 and E6AP is a promising modality to mitigate HPV-mediated degradation of p53. In this study, we designed a covalent peptide inhibitor, termed reactide, that mimics the E6AP LXXLL binding motif by selectively targeting cysteine 58 in HPV16 E6 with quantitative conversion. This reactide provides a starting point in the development of covalent peptidomimetic inhibitors for intervention against HPV-driven cancers.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04710E
The poly (vinylidene fluoride) (PVDF)-based composite solid-state electrolyte (CSE) has garnered attention due to its excellent comprehensive performance. However, challenges persist in the structural design and preparation process of the ceramic-filled CSE, as the PVDF-based matrix is susceptible to alkaline conditions and dehydrofluorination, leading to its incompatibility with ceramic fillers and hindering the preparation of solid-state electrolytes. In this study, the mechanism of dehydrofluorination failure of a PVDF-based polymer in the presence of Li2CO3 on the surface of Li6.4La3Zr1.4Ta0.6O12 (LLZTO) is analyzed, and an effective strategy is proposed to inhibit the dehydrofluorination failure on the basis of density functional theory (DFT). We introduce a molecule with a small LUMO–HOMO gap as a sacrificial agent, which is able to remove the Li2CO3 impurities. Therefore, the approach of polyacrylic acid (PAA) as a sacrificial agent reduces the degree of dehydrofluorination in the PVDF-based polymer and ensures slurry fluidity, promoting the homogeneous distribution of ceramic fillers in the electrolyte membrane and enhancing compatibility with the polymer. Consequently, the prepared electrolyte membranes exhibit good electrochemical and mechanical properties. The assembled Li-symmetric cell can cycle at 0.1 mA cm−2 for 3500 h. The LiFePO4‖Li cell maintains 91.45% of its initial capacity after 650 cycles at 1C, and the LiCoO2‖Li cell maintains 84.9% of its initial capacity after 160 cycles, demonstrating promising high-voltage performance. This facile modification strategy can effectively improve compatibility issues between the polymer and fillers, which paves the way for the mass production of solid-state electrolytes.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04457B
Although ring-opening reactions of bicyclobutanes bearing electron-withdrawing groups, typically with β-selectivity, have evolved as a powerful platform for synthesis of cyclobutanes, their application in the synthesis of cyclobutenes remains underdeveloped. Here, a novel visible light induced α-selective radical ring-opening reaction of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors for the synthesis of functionalized cyclobutenes is described. In particular, primary, secondary, and tertiary alkyl halides are all suitable substrates for this photocatalytic transformation, providing ready access to cyclobutenes with a single all-carbon quaternary center, or with two contiguous centers under mild reaction conditions.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02709K
Iconic Lappert's heavier tetrylenes E{N(SiMe3)2}2 (E = Ge (1), Sn (2), Pb (3)) have been efficiently prepared from GeCl2·(1,4-dioxane), SnCl2 or PbCl2 and Li{N(SiMe3)2} via a completely solvent-free one-pot mechanochemical route followed by sublimation. This fast, high-yielding and scalable approach (2 has been prepared in a 100 mmol scale), which involves a small environmental footprint, represents a remarkable improvement over any synthetic route reported over the last five decades, being a so far rare example of the use of mechanochemistry in the realm of main group chemistry. This solventless route has been successfully extended to the preparation of other heavier tetrylenes, such as ECl{N(SiMe3)2} (E = Ge (4), Sn (5)).
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03638C
Secondary organic aerosols (SOAs) influence the Earth's climate and threaten human health. Aromatic hydrocarbons (AHs) are major precursors for SOA formation in the urban atmosphere. However, the revealed oxidation mechanism dramatically underestimates the contribution of AHs to SOA formation, strongly suggesting the importance of seeking additional oxidation pathways for SOA formation. Using toluene, the most abundant AHs, as a model system and the combination of quantum chemical method and field observations based on advanced mass spectrometry, we herein demonstrate that the second-generation oxidation of AHs can form novel epoxides (TEPOX) with high yield. Such TEPOX can further react with H2SO4 or HNO3 in the aerosol phase to form less-volatile compounds including novel non-aromatic and ring-retaining organosulfates or organonitrates through reactive uptakes, providing new candidates of AH-derived organosulfates or organonitrates for future ambient observation. With the newly revealed mechanism, the chemistry-aerosol box modeling revealed that the SOA yield of toluene oxidation can reach up to 0.35, much higher than 0.088 based on the original mechanism under the conditions of pH = 2 and 0.1 ppbv NO. This study opens a route for the formation of reactive uptake SOA precursors from AHs and significantly fills the current knowledge gap for SOA formation in the urban atmosphere.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.9 | 135 | Science Citation Index Expanded | Not |
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